molecular formula C14H18N4O2S B7055894 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide

Cat. No.: B7055894
M. Wt: 306.39 g/mol
InChI Key: IURDMPREIUEDPR-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide is a heterocyclic compound that incorporates a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the intermediate 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol.

    Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting 3,4-dimethylpiperidine with an appropriate carboxylating agent to form 3,4-dimethylpiperidine-1-carboxamide.

    Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the piperidine derivative under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The thiadiazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized derivatives of the furan ring

    Reduction: Reduced forms of the thiadiazole ring

    Substitution: Substituted derivatives at the piperidine ring

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets.

    Chemical Biology: The compound can serve as a scaffold for the development of new bioactive molecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiadiazole rings may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,3,4-thiadiazole-2-thiol
  • 3,4-dimethylpiperidine-1-carboxamide
  • N-(furan-2-yl)-1,3,4-thiadiazole-2-amine

Uniqueness

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9-5-6-18(8-10(9)2)14(19)15-13-17-16-12(21-13)11-4-3-7-20-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURDMPREIUEDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)C(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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